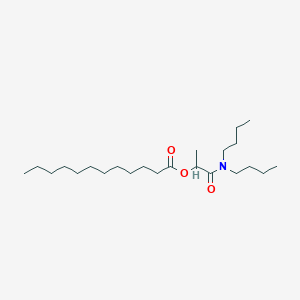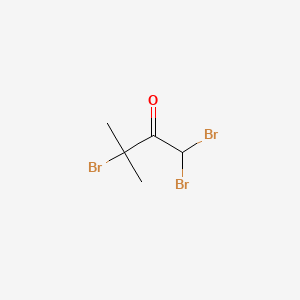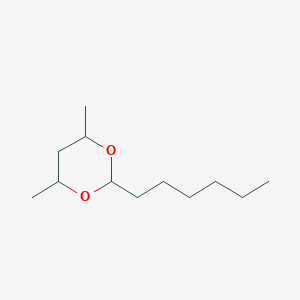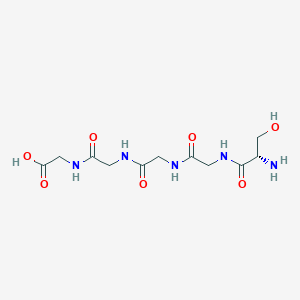
L-Serylglycylglycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serylglycylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: serine, glycine, glycine, glycine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.
Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.
Major Products
The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.
Applications De Recherche Scientifique
L-Serylglycylglycylglycylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.
Mécanisme D'action
The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.
Comparaison Avec Des Composés Similaires
L-Serylglycylglycylglycylglycine can be compared with other peptides such as:
L-Alanylglycylglycylglycylglycine: Similar structure but with alanine instead of serine, which may alter its biochemical properties.
L-Serylglycylglycylglycine: Shorter peptide with fewer glycine residues, potentially affecting its stability and interactions.
L-Serylglycylglycylglycylalanine: Substitution of the last glycine with alanine, which can influence its chemical reactivity and biological activity.
This compound is unique due to its specific sequence and the presence of multiple glycine residues, which can confer distinct structural and functional properties.
Propriétés
Numéro CAS |
2543-44-4 |
|---|---|
Formule moléculaire |
C11H19N5O7 |
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1 |
Clé InChI |
NAJZNFBQMUNOTR-LURJTMIESA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
SMILES canonique |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
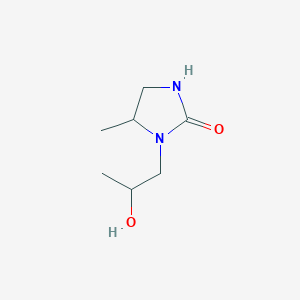
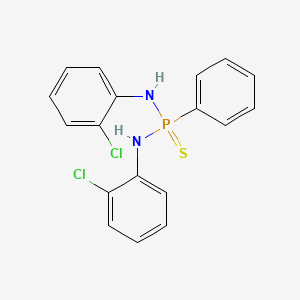
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

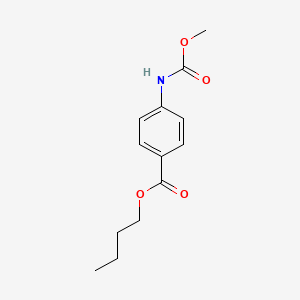
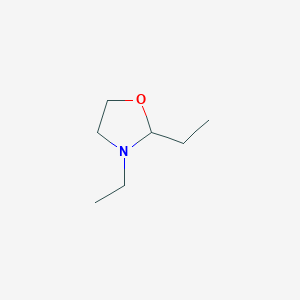
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
